3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide
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Overview
Description
3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide is a complex organic compound with a molecular formula of C15H14BrClN2O2 This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo group, a chloro group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: Introduction of the bromo group through bromination using bromine or N-bromosuccinimide (NBS).
Amidation: Formation of the benzamide structure by reacting the amine with an appropriate acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide
- 2-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide
- 3-amino-4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide
Uniqueness
3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H14BrClN2O2 |
---|---|
Molecular Weight |
369.64 g/mol |
IUPAC Name |
3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14BrClN2O2/c1-2-21-14-6-4-10(17)8-13(14)19-15(20)9-3-5-11(16)12(18)7-9/h3-8H,2,18H2,1H3,(H,19,20) |
InChI Key |
BMVBGJDFNHUKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Br)N |
Origin of Product |
United States |
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